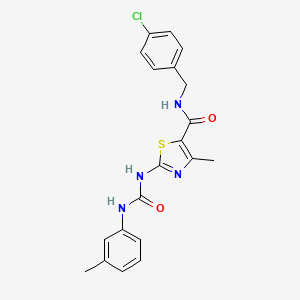

N-(4-chlorobenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide

Description

N-(4-chlorobenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a thiazole-based carboxamide derivative featuring a 4-chlorobenzyl group at the N-position and a ureido linkage to an m-tolyl (meta-methylphenyl) moiety. The thiazole core is substituted with a methyl group at position 4 and a carboxamide at position 4.

The compound’s synthesis likely follows established routes for thiazole carboxamides, involving condensation of nitriles with ethyl 2-bromoacetoacetate, hydrolysis to carboxylic acids, and subsequent coupling with amines using standard reagents like HATU or EDCI .

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O2S/c1-12-4-3-5-16(10-12)24-19(27)25-20-23-13(2)17(28-20)18(26)22-11-14-6-8-15(21)9-7-14/h3-10H,11H2,1-2H3,(H,22,26)(H2,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVSEBYQEVTGKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

Introduction of Urea Moiety: The urea group can be introduced by reacting the thiazole derivative with an isocyanate or by using a carbodiimide coupling reagent.

Attachment of Chlorobenzyl Group: The chlorobenzyl group can be attached via nucleophilic substitution reactions, where the thiazole derivative reacts with 4-chlorobenzyl chloride in the presence of a base.

Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles replace the chlorine atom.

Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.

Major Products Formed

Oxidation Products: Oxidized derivatives of the thiazole ring or the methyl group.

Reduction Products: Reduced forms of the urea moiety or the thiazole ring.

Substitution Products: Compounds with nucleophiles replacing the chlorine atom.

Hydrolysis Products: Amines and carboxylic acids derived from the urea moiety.

Scientific Research Applications

N-(4-chlorobenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide has been studied for various scientific research applications, including:

Medicinal Chemistry: The compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.

Biological Studies: It is used in biological assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.

Chemical Biology: The compound serves as a probe to investigate the structure-activity relationships of thiazole derivatives.

Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors to modulate cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents on the benzyl group and the aryl moiety of the ureido linkage. These modifications influence lipophilicity, steric bulk, and electronic properties:

*Estimated based on analog data.

- Chlorine vs.

- Meta- vs. Para-Substituted Ureido Groups : The m-tolyl ureido group in the target compound may offer a distinct spatial orientation compared to p-tolyl analogs, influencing binding interactions with targets like EGFR or kinases .

Biological Activity

N-(4-chlorobenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a synthetic compound belonging to the thiazole derivatives class. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Thiazole derivatives, including this compound, have garnered attention for their diverse biological activities. These compounds are primarily investigated for their antimicrobial, antifungal, and anticancer properties.

Key Biological Activities

- Antimicrobial Activity : Thiazole derivatives have shown promising results against various bacterial and fungal strains. The specific compound's ability to inhibit microbial growth can be attributed to its structural components that interact with microbial targets.

- Anticancer Properties : Research indicates that thiazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant for compounds aimed at treating malignancies such as melanoma and prostate cancer.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Tubulin Binding : Similar to other thiazole derivatives, this compound may bind to the colchicine site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics essential for cell division.

- Enzyme Inhibition : The compound may also interact with various enzymes involved in metabolic pathways, potentially modulating their activity and contributing to its therapeutic effects.

Case Studies and Experimental Data

-

In Vitro Studies :

- A study evaluating the cytotoxicity of thiazole derivatives demonstrated that modifications at the aromatic substituents significantly influenced their anticancer activity. For instance, compounds with bulky aromatic groups displayed enhanced potency against cancer cell lines (IC50 values ranging from 0.4 µM to 3.81 µM) .

- Another investigation highlighted the effectiveness of thiazole derivatives in overcoming multidrug resistance in cancer cells, indicating their potential as alternative therapeutic agents .

- In Vivo Efficacy :

Data Table: Biological Activity Summary

Q & A

Q. Example Protocol :

React 2-amino-4-methylthiazole-5-carboxamide with 4-chlorobenzyl chloride in dioxane/triethylamine.

Treat with m-tolyl isocyanate in pyridine to form the ureido group.

Purify via cold ethanol washes and recrystallization .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., chlorobenzyl CH₂ at δ ~4.5 ppm, thiazole protons at δ ~7.2 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₀H₁₈ClN₃O₂S: 424.08) .

- X-ray crystallography : Resolve bond lengths/angles (e.g., thiazole ring planarity, ureido torsion angles) using SHELX software .

Table 1 : Key Spectral Data for Structural Validation

| Technique | Expected Signal | Reference |

|---|---|---|

| ¹H NMR | δ 2.4 (CH₃, thiazole) | |

| ¹³C NMR | δ 165 (C=O, carboxamide) | |

| HRMS | m/z 424.08 [M+H]⁺ |

Advanced: What strategies are recommended to resolve contradictions in biological activity data across studies?

Contradictions (e.g., varying IC₅₀ values) may arise from:

- Assay conditions : Adjust ATP concentrations in kinase assays (e.g., EGFR vs. VEGFR-2) to reflect physiological levels .

- Cellular vs. enzymatic assays : Validate target engagement using cellular thermal shift assays (CETSA) .

- Metabolic stability : Compare liver microsome half-lives (e.g., human vs. murine) to contextualize in vivo discrepancies .

Example : A study reported IC₅₀ = 14.8 nM for EGFR inhibition , while another showed weaker activity against VEGFR-2 . This divergence highlights target-specific binding pockets and assay sensitivity differences.

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s kinase inhibition profile?

Focus on:

- Ureido modifications : Replace m-tolyl with electron-withdrawing groups (e.g., 3-CF₃) to enhance hydrogen bonding with kinase backbones .

- Thiazole substitutions : Introduce methyl at C4 to improve hydrophobic interactions (see Table 2 ) .

- Carboxamide chain : Replace chlorobenzyl with flexible linkers (e.g., PEG) to access deeper ATP-binding pockets .

Table 2 : Impact of Substituents on EGFR Inhibition

| Substituent | IC₅₀ (nM) | Reference |

|---|---|---|

| m-Tolyl (original) | 14.8 | |

| 3-CF₃-phenyl | 8.2 | |

| 4-OCH₃-phenyl | 22.3 |

Advanced: What crystallographic insights inform the compound’s binding mode with EGFR?

X-ray structures (e.g., PDB 4A/4B) reveal:

- Hydrogen bonds : Ureido NH with Met793 (distance: 2.1 Å) .

- Hydrophobic contacts : 4-Chlorobenzyl group with Leu788 and Val726 .

- π-Stacking : Thiazole ring with Phe723 .

Use SHELXL for refinement and PHENIX for binding energy calculations .

Advanced: How should researchers design in vivo studies to address poor pharmacokinetic properties?

- Solubility : Formulate with cyclodextrins or PEGylated nanoparticles .

- Metabolism : Co-administer CYP3A4 inhibitors (e.g., ritonavir) to prolong half-life .

- Toxicity : Monitor liver enzymes (ALT/AST) and renal clearance in rodent models .

Basic: What analytical techniques are critical for purity assessment?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.